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Compound of Interest

Compound Name: FIIN-2

Cat. No.: B15578185

Introduction

FIIN-2 is a potent, second-generation, irreversible pan-Fibroblast Growth Factor Receptor
(FGFR) inhibitor.[1][2] It covalently binds to a conserved cysteine residue within the P-loop of
the FGFR kinase domain, enabling potent inhibition of all four FGFR isoforms (FGFR1-4).[3][4]
A key feature of FIIN-2 is its ability to overcome resistance to first-generation, reversible FGFR
inhibitors, which is often caused by mutations in the kinase domain's gatekeeper residue.[3][5]
Preclinical studies have demonstrated its efficacy in cell-based assays against both wild-type
and mutant FGFRs.[3][6]

These application notes provide detailed protocols for the preparation and administration of
FIIN-2 in animal models, primarily focusing on rodent studies for cancer research. While FIIN-2
has shown potent cellular activity, researchers should be aware that some studies have noted
moderate mouse liver microsomal stability, which could impact its in vivo efficacy and requires
careful consideration during experimental design.[7]

Mechanism of Action: Irreversible FGFR Inhibition

FIIN-2 acts as an ATP-competitive inhibitor.[6] Its acrylamide moiety forms a covalent bond with
a specific cysteine residue (e.g., Cys477 in FGFR4) located in the P-loop of the kinase domain.
[3][8] This irreversible binding permanently inactivates the receptor, blocking downstream
signaling cascades crucial for tumor cell proliferation, survival, and angiogenesis, such as the
RAS-MAPK-ERK and PI3K-AKT pathways.[9][10] Unlike many inhibitors that only bind to the
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active "DFG-in" kinase conformation, FIIN-2 can bind to the inactive "DFG-out" state, which
may contribute to its ability to overcome certain resistance mutations.[3]
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Caption: Mechanism of irreversible inhibition by FIIN-2.

Quantitative Data and Properties
In Vitro Potency of FIIN-2

The following table summarizes the inhibitory concentrations (ICso) and effective
concentrations (ECso) of FIIN-2 against various FGFR isoforms and dependent cell lines.
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Target Assay Type ICso0 | ECs0 (NM) Reference
FGFR1 Cell-free (Z'-Lyte) 3.1 [6][11]
FGFR2 Cell-free (Z'-Lyte) 4.3 [6][11]
FGFR3 Cell-free (Z'-Lyte) 27 [6][11]
FGFR4 Cell-free (Z'-Lyte) 45 [6][11]
EGFR Cell-free (Z'-Lyte) 204 [3][6]
FGFR1-dependent ) )

Cell Proliferation 1-93 (range) [6]
Ba/F3 cells
FGFR2-dependent ] )

Cell Proliferation ~1 [3]
Ba/F3 cells
FGFR2 V564M Ba/F3 _ _

Cell Proliferation 58 [3]
cells
4T1 (Pan-FGFR ) ) Potent (~15x > non-

Cell Proliferation [3]
dependent) covalent)

Solubility and Recommended Formulations for In Vivo
Studies

FIIN-2 is insoluble in water and ethanol.[1] Proper formulation is critical for achieving adequate
bioavailability in animal models. The following vehicles have been established for preparing
FIIN-2 for in vivo administration.
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Formulation o Administration
. Max Solubility Reference
Composition Route

10% DMSO, 40%
Oral Gavage (p.o.),

PEG300, 5% Tween- = 2.5 mg/mL ] ) [11]
) Intraperitoneal (i.p.)
80, 45% Saline

10% DMSO, 90% Oral Gavage (p.o.),
i > 2.5 mg/mL [11]
Corn Qill Subcutaneous (s.c.)

10% DMSO, 90% ,
Intravenous (i.v.),

(20% SBE-B-CD in > 2.5 mg/mL ] i [11]
Intraperitoneal (i.p.)

Saline)

5% DMSO, 40% =5 mg/mL (as

PEG300, 5% Tween- homogeneous Oral Gavage (p.o.) [1]
80, 50% ddHz20 suspension)

Note: Always prepare fresh daily. Sonication or gentle heating may be used to aid dissolution,
but monitor for precipitation. The final concentration should be adjusted based on the required
dose (mg/kg) and dosing volume for the specific animal model.[11]

Experimental Protocols
Protocol for Preparation of FIIN-2 Formulation (Oral
Gavage)

This protocol describes the preparation of a 10 mL working solution using the 10% DMSO, 40%
PEG300, 5% Tween-80, and 45% Saline vehicle.

Materials:

FIIN-2 powder

Dimethyl sulfoxide (DMSO), cell culture grade

Polyethylene glycol 300 (PEG300)

Tween-80 (Polysorbate 80)
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Sterile Saline (0.9% NacCl)
Sterile conical tubes (15 mL and 50 mL)
Pipettes and sterile tips

Vortex mixer and/or sonicator

Procedure:

Calculate Required Mass: Determine the total mass of FIIN-2 needed based on the desired
final concentration (e.g., 2.5 mg/mL) and total volume (10 mL). For this example, 25 mg of
FIIN-2 is required.

Initial Dissolution: Add the weighed FIIN-2 powder to a 15 mL conical tube. Add 1.0 mL of
DMSO (10% of total volume). Vortex vigorously until the powder is completely dissolved. A
brief, gentle sonication may be applied if needed.

Add Co-solvents: Sequentially add the remaining solvents as follows, mixing thoroughly after
each addition:

o Add 4.0 mL of PEG300. Vortex until the solution is clear and homogenous.
o Add 0.5 mL of Tween-80. Vortex until the solution is clear.

Final Volume Adjustment: Add 4.5 mL of sterile saline to bring the total volume to 10 mL.
Vortex thoroughly. The final solution should be a clear solution or a fine, homogeneous
suspension.[11]

Storage and Use: Use the formulation immediately for best results. Do not store the working
solution for extended periods.

Protocol for In Vivo Efficacy Study in a Xenograft Mouse
Model

This protocol provides a general workflow for assessing the anti-tumor efficacy of FIIN-2 in a

subcutaneous xenograft model.
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Animal Model:

e Immunocompromised mice (e.g., NOD-SCID, NSG, or Nude) are typically used for human
cancer cell line xenografts. Age: 6-8 weeks.

Workflow:

o Cell Culture: Culture the selected cancer cell line (e.g., a line with known FGFR alterations)
under standard conditions.

e Tumor Implantation:
o Harvest cells during the logarithmic growth phase.

o Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x
107 cells/mL.

o Inject 100 pL of the cell suspension subcutaneously into the flank of each mouse.
e Tumor Growth and Randomization:

o Monitor tumor growth every 2-3 days using digital calipers. Calculate tumor volume using
the formula: Volume = (Length x Width?) / 2.

o Once tumors reach an average volume of 100-150 mms3, randomize mice into treatment
groups (e.g., Vehicle control, FIIN-2 low dose, FIIN-2 high dose).

e Treatment Administration:
o Prepare the FIIN-2 and vehicle formulations fresh daily as described in Protocol 4.1.

o Administer the treatment via the chosen route (e.g., oral gavage) at a specified frequency
(e.g., once daily, 5 days a week). Dosing volume is typically 5-10 mL/kg body weight.

e Monitoring:

o Measure tumor volume and body weight 2-3 times per week.
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o Conduct daily clinical observations for signs of toxicity (e.g., changes in posture, activity,
grooming, or stool consistency).[12]

e Study Endpoint:

o Continue treatment for the planned duration (e.g., 21-28 days) or until tumors in the
control group reach the predetermined endpoint size.

o Euthanize animals according to institutional guidelines.

o Collect tumors and other relevant tissues for downstream analysis (e.g.,
pharmacodynamics, histology).
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Caption: General experimental workflow for a xenogratft efficacy study.
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Protocol for Toxicity Monitoring

Proactive monitoring is essential to manage potential adverse effects.
Procedure:

 Daily Clinical Observations:

[¢]

Record body weight. A loss exceeding 15-20% of initial weight is a common endpoint
criterion.

[¢]

Observe general appearance: posture, activity level, grooming habits.

Monitor food and water intake.

o

[e]

Check for signs of gastrointestinal distress, such as diarrhea or changes in stool.[12]
e Regular Blood Work (Optional):

o For comprehensive studies, conduct periodic blood draws (e.g., satellite groups) for
complete blood counts (CBC) and serum chemistry panels.

o Pay attention to markers of liver function (ALT, AST) and kidney function (BUN, creatinine).

o Monitor for hyperphosphatemia, a known on-target toxicity of FGFR inhibitors due to
effects on FGF23 signaling.[13]

o Dermatological Scoring:

o Visually inspect the animal's skin and fur for signs of rash, alopecia (hair loss), or
inflammation. A semi-quantitative scoring system can be implemented if dermatological
effects are observed.[12]

FGFR Signaling Pathway

FIIN-2 targets the FGFR receptor tyrosine kinases, which, upon binding to FGF ligands,
dimerize and auto-phosphorylate. This initiates several downstream signaling cascades that
drive oncogenesis.
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Caption: The FGFR signaling pathway and the inhibitory action of FIIN-2.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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